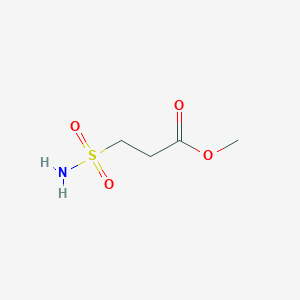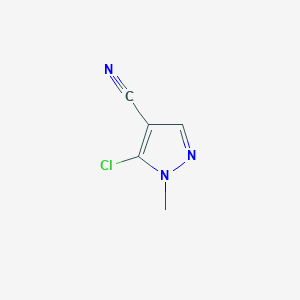
2,2-Bis((methoxycarbonyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis((methoxycarbonyl)amino)acetic acid is an organic compound with the molecular formula C6H10N2O6 It is known for its unique structure, which includes two methoxycarbonyl groups attached to an aminoacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((methoxycarbonyl)amino)acetic acid typically involves the reaction of aminoacetic acid derivatives with methoxycarbonylating agents under controlled conditions. One common method includes the use of dimethyl carbonate as the methoxycarbonylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis((methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
2,2-Bis((methoxycarbonyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis((methoxycarbonyl)amino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis((ethoxycarbonyl)amino)acetic acid
- 2,2-Bis((propoxycarbonyl)amino)acetic acid
- 2,2-Bis((butoxycarbonyl)amino)acetic acid
Uniqueness
2,2-Bis((methoxycarbonyl)amino)acetic acid is unique due to its specific methoxycarbonyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs with different alkoxy groups, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,2-bis(methoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMXLOUCPJOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C(=O)O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)



![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)

![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
![1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane](/img/structure/B173746.png)

